molecular formula C10H18S B15274585 Spiro[4.5]decane-6-thiol

Spiro[4.5]decane-6-thiol

Katalognummer: B15274585
Molekulargewicht: 170.32 g/mol
InChI-Schlüssel: CNWCLUQDKSAKAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[4.5]decane-6-thiol is a chemical compound with the molecular formula C10H18S. It features a spirocyclic structure, which means it contains two rings that share a single atom. This unique structure imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4One common method involves the Rh(I)-catalyzed dimerization of ene-vinylidenecyclopropanes, which allows for the formation of the spiro[4.5]decane skeleton under mild reaction conditions . The thiol group can then be introduced through nucleophilic substitution reactions using thiolating agents.

Industrial Production Methods

Industrial production of spiro[4.5]decane-6-thiol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[4.5]decane-6-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form spiro[4.5]decane.

    Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Thiolating agents like thiourea or thiolacetic acid are commonly employed.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Spiro[4.5]decane.

    Substitution: Thioethers.

Wissenschaftliche Forschungsanwendungen

Spiro[4.5]decane-6-thiol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of spiro[4.5]decane-6-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the spirocyclic structure can interact with hydrophobic pockets in proteins, affecting their function and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro[4.5]decane-6-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and biological activity compared to other spirocyclic compounds. Its ability to form covalent bonds with proteins and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications.

Eigenschaften

Molekularformel

C10H18S

Molekulargewicht

170.32 g/mol

IUPAC-Name

spiro[4.5]decane-10-thiol

InChI

InChI=1S/C10H18S/c11-9-5-1-2-6-10(9)7-3-4-8-10/h9,11H,1-8H2

InChI-Schlüssel

CNWCLUQDKSAKAE-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(CCCC2)C(C1)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.